molecular formula C15H24 B1262578 5alpha,10beta-Sibirene

5alpha,10beta-Sibirene

Cat. No.: B1262578
M. Wt: 204.35 g/mol
InChI Key: ALUIZDJKPCNAGJ-LSDHHAIUSA-N
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Description

5alpha,10beta-Sibirene (systematic name: (4aR,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.1878 g/mol . Its structure features a fused bicyclic framework with stereochemical specificity at the 5alpha and 10beta positions, distinguishing it from other terpenoids.

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aS,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15+/m0/s1

InChI Key

ALUIZDJKPCNAGJ-LSDHHAIUSA-N

Isomeric SMILES

CC(C)C1=C[C@H]2C(=C)CCC[C@@]2(CC1)C

Canonical SMILES

CC(C)C1=CC2C(=C)CCCC2(CC1)C

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomers: 5beta,10alpha-Sibirene

Structural and Stereochemical Differences
The stereoisomer 5beta,10alpha-Sibirene (LMPR0103190007) shares the same molecular formula (C₁₅H₂₄ ) and weight as 5alpha,10beta-Sibirene but differs in the spatial orientation of substituents at the 5 and 10 positions (Figure 1). Key distinctions include:

  • 5beta configuration : The hydrogen at position 5 is oriented below the plane (beta), contrasting with the 5alpha (above-plane) orientation in this compound.
  • 10alpha configuration : The substituent at position 10 adopts an alpha orientation, whereas in this compound, it is beta-oriented .

Implications of Stereochemistry

  • Physical Properties : Both isomers likely exhibit similar boiling points and solubility due to identical molecular weights, but differences in dipole moments (from stereochemistry) may affect chromatographic retention times or crystallization behavior.
  • Biological Activity : Stereochemical variations often influence interactions with enzymes or receptors. For example, 5alpha-reductase inhibitors (e.g., steroids in ) show activity dependent on stereochemistry, suggesting that Sibirene isomers might diverge in bioactivity .

Structural Isomers: (Z)-gamma-Bisabolene

Structural Divergence (Z)-gamma-Bisabolene (C₁₅H₂₄) is a monocyclic sesquiterpene with a linear backbone and a single cyclohexene ring, contrasting sharply with this compound’s bicyclic framework (Figure 1). Key differences include:

  • Double Bond Geometry : The (Z)-configuration in bisabolene introduces cis stereochemistry, affecting its reactivity in cycloaddition or oxidation reactions .

Functional Implications

  • Industrial Applications : Linear terpenes like bisabolene are precursors in fragrance and biofuel industries, whereas bicyclic terpenes like Sibirene may serve as chiral building blocks in asymmetric synthesis.
  • Reactivity : Bicyclic systems in Sibirene could undergo ring-opening reactions under acidic conditions, a pathway less accessible to bisabolene .

Comparison with Ergosta-Series Steroids

While ergosta compounds (e.g., Ergosta-7,22-diene-3β-ol, MOL000798) share stereochemical descriptors (e.g., 5alpha, 3beta), they are structurally distinct from Sibirene:

  • Backbone: Ergosta derivatives are tetracyclic steroids with a cyclopentanophenanthrene core, whereas Sibirene is bicyclic.
  • Functional Groups : Ergosta compounds often feature hydroxyl or ketone groups (e.g., MOL000796, MOL000797), enabling hydrogen bonding absent in hydrocarbon Sibirene .

Data Table: Key Properties of this compound and Comparators

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Functional Groups Stereochemical Features
This compound C₁₅H₂₄ 204.1878 Bicyclic sesquiterpene None (hydrocarbon) 4aR,8aR; 5alpha,10beta
5beta,10alpha-Sibirene C₁₅H₂₄ 204.1878 Bicyclic sesquiterpene None (hydrocarbon) 4aS,8aR; 5beta,10alpha
(Z)-gamma-Bisabolene C₁₅H₂₄ 204.1878 Monocyclic sesquiterpene None (hydrocarbon) (1Z)-bisabola-1(10),4,7(11)-triene
Ergosta-7,22-diene-3β-ol C₂₈H₄₆O 410.68 Tetracyclic steroid 3β-hydroxyl 5alpha,7,22-diene

Research Implications and Gaps

  • Stereochemical Effects : Further studies could explore how 5alpha,10beta vs. 5beta,10alpha configurations impact Sibirene’s interactions with biological targets (e.g., enzymes in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha,10beta-Sibirene
Reactant of Route 2
5alpha,10beta-Sibirene

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